1,3-dioxa-8-azaspiro[4.5]decan-2-one structural properties and characterization
1,3-dioxa-8-azaspiro[4.5]decan-2-one structural properties and characterization
An In-depth Technical Guide to 1,3-dioxa-8-azaspiro[4.5]decan-2-one: Structural Properties, Synthesis, and Characterization
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for the discovery of new therapeutic agents. Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable frameworks. Their rigid, well-defined conformational structures allow for precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions.
This guide focuses on 1,3-dioxa-8-azaspiro[4.5]decan-2-one , a heterocyclic spiro-compound featuring a piperidine ring fused to a 1,3-dioxolan-2-one (cyclic carbonate) moiety. This scaffold is a key building block in the synthesis of complex molecules targeting a range of biological pathways. Derivatives of related azaspiro[4.5]decane systems have shown significant potential, acting as σ1 receptor ligands for tumor imaging, CCR5 antagonists for HIV-1 entry inhibition, and selective agonists for opioid receptors.[1][2][3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the structural properties, a logical synthetic pathway, and detailed characterization methodologies for this important chemical entity.
Part 1: Core Structural & Physicochemical Properties
The unique architecture of 1,3-dioxa-8-azaspiro[4.5]decan-2-one imparts specific chemical characteristics that are foundational to its utility in synthesis.
Molecular Structure
The molecule's core is the spiro C5 carbon, which serves as the junction for both the piperidine and the dioxolanone rings. The piperidine ring typically adopts a stable chair conformation to minimize steric strain, while the five-membered dioxolanone ring is nearly planar.
Caption: Core structure of 1,3-dioxa-8-azaspiro[4.5]decan-2-one.
Physicochemical Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₁NO₃ | Calculated |
| Molecular Weight | 157.17 g/mol | Calculated |
| IUPAC Name | 1,3-dioxa-8-azaspiro[4.5]decan-2-one | IUPAC Nomenclature |
| CAS Number | 185639-93-2 (HCl salt) | NextSDS[5] |
| Topological Polar Surface Area | 55.7 Ų | Calculated |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Ether O) | Calculated |
| LogP (Predicted) | -0.5 to -0.8 | Various Models[6] |
Part 2: A Representative Synthetic Pathway
While multiple synthetic routes may exist, a logical and efficient approach involves the construction of a key piperidine intermediate followed by a cyclization step to form the dioxolanone ring. This strategy leverages commercially available starting materials and employs well-established, high-yielding reactions.
Synthetic Workflow Overview
The proposed synthesis proceeds in three main stages:
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Formation of a Key Precursor : Synthesis of N-Boc-4-(aminomethyl)-4-hydroxypiperidine from N-Boc-4-piperidone.
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Cyclization : Reaction of the amino alcohol precursor with a phosgene equivalent to form the spirocyclic carbonate.
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Deprotection : Removal of the Boc protecting group to yield the final product, often as a hydrochloride salt for improved stability and handling.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example, and optimization of conditions may be necessary.
Step 1: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (Intermediate C)
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Rationale: This step introduces the necessary hydroxymethyl and amino functionalities at the C4 position of the piperidine ring, which are essential for the subsequent cyclization. Starting from the commercially available N-Boc-4-piperidone is a common strategy.[7] A multi-step process involving, for instance, a Strecker reaction followed by nitrile reduction, would yield the desired 4-amino-4-carboxypiperidine derivative, which can then be reduced to the amino alcohol.
Step 2: Synthesis of tert-butyl 2-oxo-1,3-dioxa-8-azaspiro[4.5]decane-8-carboxylate (Protected Spirocycle E)
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Causality: This is the key ring-forming step. The amino alcohol intermediate possesses nucleophilic hydroxyl and amino groups that can react with an electrophilic carbonyl source to form a cyclic structure. Using a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI) is often preferred over phosgene gas due to safety and ease of handling. CDI acts as a carbonyl bridge, first reacting with one functional group (e.g., the alcohol) to form an activated intermediate, which then undergoes intramolecular cyclization with the second functional group (the amine) to form the stable five-membered dioxolanone ring.
-
Protocol:
-
Dissolve the amino alcohol intermediate (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected spirocycle.
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Step 3: Synthesis of 1,3-dioxa-8-azaspiro[4.5]decan-2-one (Final Product G)
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Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines but can be cleanly removed under acidic conditions.[8] This final step unmasks the piperidine nitrogen, yielding the target compound, which is often isolated as a hydrochloride salt to improve its crystallinity and shelf-life.
-
Protocol:
-
Dissolve the purified, Boc-protected spirocycle (1.0 eq) in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Add a solution of HCl in 1,4-dioxane (4M, 5-10 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. A precipitate often forms during this time.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Filter the resulting solid, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain the final product as its hydrochloride salt.
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Part 3: Comprehensive Characterization & Data Analysis
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed molecular structure in solution.[9][10]
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¹H NMR Spectroscopy: Provides information on the proton environment.
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Expected Signals: Protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The CH₂ protons adjacent to the piperidine nitrogen (C7, C9) and the CH₂ protons of the dioxolanone ring (C4) will be deshielded and appear further downfield. The N-H proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon environments.
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Expected Signals: The carbonyl carbon (C2) of the cyclic carbonate is highly deshielded and expected in the δ 155-165 ppm region. The spiro carbon (C5) is a quaternary carbon and will have a characteristic shift, typically in the δ 70-90 ppm range.[11] Other aliphatic carbons of the piperidine and dioxolanone rings will appear in the δ 25-65 ppm range.
-
-
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the HCl salt).
-
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software to assign all proton and carbon signals, confirming the connectivity and overall structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[9]
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Diagnostic Peaks: The most prominent feature will be a very strong and sharp absorption band for the carbonate carbonyl (C=O) stretch, expected in the range of 1750-1800 cm⁻¹ . The high frequency is characteristic of five-membered cyclic carbonates due to ring strain. An N-H stretching band for the secondary amine of the piperidine ring will be observed around 3300-3500 cm⁻¹ . C-O stretching bands for the carbonate ester linkages will appear in the 1000-1300 cm⁻¹ region.
-
Experimental Protocol:
-
Prepare a sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺. For 1,3-dioxa-8-azaspiro[4.5]decan-2-one (C₇H₁₁NO₃), the expected m/z for the [M+H]⁺ ion would be approximately 158.076 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Expected Characterization Data Summary
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Multiplets at ~1.5-3.5 ppm (piperidine CH₂); Singlet (broad) for N-H; Deshielded CH₂ adjacent to O/N. |
| ¹³C NMR | Chemical Shift (δ) | ~155-165 ppm (C=O); ~70-90 ppm (Spiro C); ~25-65 ppm (Aliphatic C's). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 1750-1800 (strong, C=O stretch) ; 3300-3500 (N-H stretch); 1000-1300 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z | [M+H]⁺ ≈ 158.076 for C₇H₁₂NO₃⁺. |
| X-ray Crystallography | - | Provides definitive 3D structure, bond lengths, and angles if suitable crystals can be obtained. |
Conclusion
1,3-dioxa-8-azaspiro[4.5]decan-2-one represents a valuable and structurally intriguing building block for drug discovery and organic synthesis. Its rigid spirocyclic framework offers a distinct advantage for creating conformationally constrained molecules. Understanding its core properties, a logical synthetic approach, and the application of standard characterization techniques are essential for its effective utilization. The protocols and expected data outlined in this guide provide a robust framework for scientists to synthesize, verify, and apply this versatile chemical scaffold in their research endeavors.
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